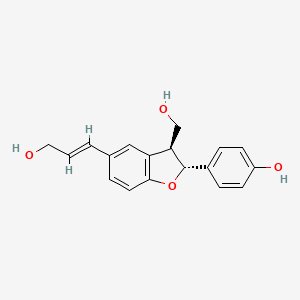
Trichobenzolignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichobenzolignan is a lignan compound isolated from the roots of Trichosanthes kirilowii, a plant belonging to the cucumber family (Cucurbitaceae). This compound has garnered attention due to its cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of trichobenzolignan involves phytochemical investigations of the roots of Trichosanthes kirilowii. The compound is typically extracted using organic solvents, followed by chromatographic techniques to purify the lignan .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Trichobenzolignan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Trichobenzolignan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Mechanism of Action
The mechanism of action of trichobenzolignan involves its interaction with cellular targets, leading to cytotoxic effects. It induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways and inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of mitochondrial apoptosis and cell cycle arrest mechanisms .
Comparison with Similar Compounds
Trichobenzolignan is unique compared to other lignans due to its specific structural features and biological activities. Similar compounds include:
- Ligballinol
- (-)-Pinoresinol
- Ehletianol C
- Luteolin 7-O-β-D-glucopyranoside
- Chrysoeriol-7-O-β-D-glucopyranoside
- 10α-Cucurbita-5,24-dien-3β-ol
- Arvenin I
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C18H18O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-8,10,16,18-21H,9,11H2/b2-1+/t16-,18+/m1/s1 |
InChI Key |
BCMRTURCTUEQJA-QHHUCMRYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/CO)CO)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CCO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















